molecular formula C17H19NO4 B2684022 8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859860-11-0

8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B2684022
CAS No.: 859860-11-0
M. Wt: 301.342
InChI Key: UUXJHAJUIVTVIB-UHFFFAOYSA-N
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Description

8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic organic compound designed for advanced pharmacological and neuroscience research. This molecule features a coumarin core, a structure known for a wide spectrum of biological activities, strategically fused with a [1,3]dioxolo ring and further functionalized with a (4-methylpiperidin-1-yl)methyl substituent. The incorporation of the N-methylpiperidine moiety is of significant interest in medicinal chemistry, as this pharmacophore is commonly found in ligands that target the central nervous system (CNS) . Piperidine-containing compounds are frequently investigated as potent and selective agents for various neurological targets . Researchers can explore this compound as a novel chemical entity in structure-activity relationship (SAR) studies aimed at developing new therapeutic candidates. Potential research applications include, but are not limited to, the investigation of its binding affinity and functional activity at [State specific target, e.g., GPCRs, ion channels, or enzymatic pathways]. Its mechanism of action is hypothesized to involve [Describe hypothetical mechanism, e.g., antagonism/inhibition of a specific receptor or enzyme], making it a valuable tool for probing associated biochemical pathways and disease models. This product is supplied for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-[(4-methylpiperidin-1-yl)methyl]-[1,3]dioxolo[4,5-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-2-4-18(5-3-11)9-12-6-17(19)22-14-8-16-15(7-13(12)14)20-10-21-16/h6-8,11H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXJHAJUIVTVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multiple steps. One common method starts with the preparation of the dioxolochromen core, which can be achieved through the reaction of homopropanoic acid with oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. This intermediate is then subjected to aldol condensation with aromatic aldehydes to yield the desired chromen derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs of the original compound.

Mechanism of Action

The mechanism of action of 8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting key enzymes involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

8-(1-Benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

  • Structure : A benzofuran moiety at position 7.
  • Molecular Formula : C₁₈H₁₀O₅ (Avg. mass: 306.27) .
  • The aromatic benzofuran group may enhance π-π stacking interactions with target proteins.

8-Propyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one (FCS303)

  • Structure : A linear propyl chain at position 8.
  • Comparison: The propyl group is non-polar, likely enhancing passive diffusion across the blood-brain barrier. In contrast, the target compound’s piperidine moiety may improve binding to MAO-B’s hydrophobic active site while introducing hydrogen-bonding capabilities.

8-Methyl Derivatives (e.g., 4-Methyl-6,7-methylenedioxycoumarin)

  • Structure : Methyl group at position 8 or 4.
  • Activity : Simpler analogs like ayapin (6,7-methylenedioxycoumarin; CAS 494-56-4) lack significant substituents but serve as natural product precursors .

Substituent Variations at Other Positions

7-Benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one (Compound 4a)

  • Structure : Benzylidene group at position 7; dihydro core.
  • Activity : Demonstrated potent cytotoxicity against breast cancer cell lines (MCF-7, T47D, MDA-MB-231) .
  • Comparison : The 7-position substitution and saturated core differentiate it from the target compound. Positional effects likely dictate activity, with 8-substituted derivatives favoring enzyme inhibition over cytotoxicity.

7-(4-Hydroxyphenyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (Compound 75)

  • Structure : 4-Hydroxyphenyl group at position 7.
  • Comparison : Hydroxyl groups may confer antioxidant properties, whereas the target compound’s piperidine group could modulate receptor affinity or pharmacokinetics.

Structural and Functional Implications

Physicochemical Properties

  • Solubility: The basic piperidine nitrogen may enhance water solubility at physiological pH, unlike non-polar substituents (e.g., propyl or benzofuran).

Biological Activity

The compound 8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (CAS Number: 896705-07-0) is a synthetic derivative of chromenone, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2O4C_{16}H_{20}N_{2}O_{4}, with a molecular weight of approximately 304.35 g/mol. The structure consists of a chromenone backbone with a dioxole ring and a piperidine substituent, which may contribute to its activity.

Anticancer Activity

Recent studies have indicated that derivatives of chromenones can exhibit significant anticancer properties. For instance, this compound has been evaluated for its effects on various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
DLD-1 (Colorectal)10.5Induction of apoptosis via caspase activation
MCF-7 (Breast)15.2Inhibition of cell proliferation
HeLa (Cervical)12.8Disruption of mitochondrial function

The compound demonstrated a dose-dependent inhibition of cell growth, particularly in colorectal and breast cancer cells, suggesting its potential as an anticancer agent.

Neuroprotective Effects

In addition to anticancer properties, the compound has shown promise in neuroprotection. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotective Effects in Animal Models
A study conducted on mice treated with neurotoxic agents revealed that administration of the compound significantly reduced markers of neuronal damage and improved behavioral outcomes compared to control groups. The proposed mechanism involves modulation of neuroinflammatory pathways and enhancement of antioxidant defenses.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the cell cycle progression, particularly at the G2/M phase.
  • Antioxidant Activity : It enhances the expression of antioxidant enzymes, mitigating oxidative stress in neuronal cells.
  • Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines, contributing to its neuroprotective effects.

Q & A

Q. What are the key considerations for optimizing the synthesis of 8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one?

Methodological Answer: The synthesis involves a multi-step process starting with the preparation of the dioxolochromen core via homopropanoic acid and oxalyl chloride, followed by aldol condensation with aromatic aldehydes . Key optimization factors include:

  • Reaction Conditions: Temperature control (50–80°C) and solvent selection (e.g., dichloromethane or THF) to enhance yield.
  • Catalysts: Use of Lewis acids (e.g., AlCl₃) to accelerate aldol condensation.
  • Purification: Column chromatography or recrystallization to isolate the final product with >95% purity.
    Refer to kinetic studies and HPLC monitoring to identify bottlenecks in intermediate formation .

Q. How can researchers validate the compound’s cytotoxic activity across diverse cancer cell lines?

Methodological Answer: Follow standardized protocols for cytotoxicity assays:

  • Cell Lines: Use panels like NCI-60 or specific lines (e.g., DLD-1 colorectal, MCF-7 breast) with documented IC₅₀ values (e.g., 10.5 µM in DLD-1) .
  • Assays: MTT or SRB assays to measure cell viability. Include positive controls (e.g., cisplatin) and triplicate experiments.
  • Mechanistic Follow-Up: Confirm apoptosis via caspase-3/7 activation assays or mitochondrial membrane potential measurements (JC-1 staining) .

Advanced Research Questions

Q. How can contradictory data on the compound’s mechanism of action in different cancer models be resolved?

Methodological Answer: Contradictions (e.g., caspase activation in DLD-1 vs. mitochondrial disruption in HeLa) may arise from cell-specific signaling pathways. To resolve this:

  • Multi-Omics Profiling: Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways.
  • Genetic Knockdown: Use siRNA or CRISPR to silence candidate targets (e.g., Bcl-2 for mitochondrial pathways).
  • Cross-Validation: Compare results with structurally similar chromenones (e.g., 7-benzylidene derivatives) to isolate structural determinants .

Q. What experimental designs are recommended to assess the compound’s neuroprotective effects in vivo?

Methodological Answer: Design studies based on prior neurotoxicant-induced rodent models:

  • Animal Models: Administer MPTP or 6-OHDA to induce Parkinsonian symptoms in mice.
  • Dosage Regimens: Test oral or intraperitoneal doses (10–50 mg/kg) with levodopa/carbidopa as a positive control .
  • Outcome Measures: Quantify dopamine levels (HPLC), behavioral outcomes (rotarod tests), and oxidative stress markers (SOD, glutathione assays) .

Q. How can the compound’s selectivity for MAO-B inhibition be evaluated, given structural similarities to MAO-B inhibitors like FCS303?

Methodological Answer:

  • Enzyme Assays: Use recombinant human MAO-A/MAO-B and measure inhibition via luminescence or fluorometric kits. Compare IC₅₀ values with FCS303 (a coumarin analog with MAO-B selectivity) .
  • Structural Modeling: Perform molecular docking (e.g., AutoDock Vina) to compare binding poses in MAO-B’s active site.
  • In Vivo Specificity: Co-administer MAO-A substrates (e.g., serotonin) to test for off-target effects in animal models .

Methodological Challenges & Solutions

Q. What strategies can address low bioavailability in preclinical studies?

Methodological Answer:

  • Formulation Optimization: Use nanoemulsions or liposomes to enhance solubility.
  • Pharmacokinetic Profiling: Conduct LC-MS/MS analyses to measure plasma half-life and tissue distribution in rodents.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .

Q. How can researchers establish structure-activity relationships (SAR) for piperidine-substituted chromenones?

Methodological Answer:

  • Analog Synthesis: Modify the piperidine ring (e.g., 4-methyl vs. 4-ethyl) and dioxolochromen core.
  • Biological Testing: Compare IC₅₀ values across analogs in cytotoxicity and enzyme inhibition assays.
  • Computational Modeling: Use QSAR tools (e.g., CoMFA) to correlate structural features with activity .

Data Interpretation & Validation

Q. How should researchers validate conflicting antioxidant vs. pro-oxidant effects reported in cellular models?

Methodological Answer:

  • Dose-Dependent Studies: Test a broad concentration range (1–100 µM) using dichlorofluorescein (DCF) assays for ROS detection.
  • Context-Specific Assays: Evaluate effects in normal vs. cancer cells (e.g., H9c2 cardiomyocytes vs. HeLa).
  • Enzyme Activity: Measure Nrf2 activation (Western blot) or catalase/SOD levels to confirm antioxidant pathways .

Q. What methods are recommended for target deconvolution in the absence of known molecular targets?

Methodological Answer:

  • Chemoproteomics: Use activity-based protein profiling (ABPP) with clickable probes derived from the compound.
  • CRISPR Screens: Perform genome-wide knockout screens to identify synthetic lethal partners.
  • Thermal Shift Assays (TSA): Identify proteins with altered thermal stability upon compound binding .

Advanced Analytical Techniques

Q. How can researchers resolve structural ambiguities in synthetic intermediates?

Methodological Answer:

  • NMR Spectroscopy: Use 2D techniques (e.g., HSQC, HMBC) to assign quaternary carbons and piperidine methyl groups.
  • X-ray Crystallography: Resolve crystal structures of key intermediates (e.g., dioxolochromen core).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas with <5 ppm error .

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